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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836 Get Quote

Technical Support Center: (Z)-MDL 105519
Welcome to the technical support center for (Z)-MDL 105519. This resource is designed to

assist researchers, scientists, and drug development professionals in optimizing their

experiments and reducing variability when working with this potent and selective NMDA

receptor glycine site antagonist.

Frequently Asked Questions (FAQs)
Q1: What is (Z)-MDL 105519 and what is its primary mechanism of action?

A1: (Z)-MDL 105519 is a highly potent and selective antagonist for the glycine co-agonist site

on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It inhibits NMDA receptor function by

preventing the binding of glycine or D-serine, which is essential for receptor activation by

glutamate. This inhibition is non-competitive with respect to NMDA itself.[1][2]

Q2: What are the recommended storage and handling conditions for (Z)-MDL 105519?

A2: Proper storage is crucial to maintain the stability and activity of (Z)-MDL 105519.

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term

storage, aliquots of the stock solution should be stored at -80°C (stable for up to 2 years) or

-20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
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Q3: In which solvent should I dissolve (Z)-MDL 105519?

A3: (Z)-MDL 105519 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-

concentration stock solutions. For aqueous-based assays, ensure the final concentration of

DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using (Z)-MDL
105519.
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Problem Potential Cause Recommended Solution

Inconsistent antagonist

potency (IC50/Ki values)

Presence of endogenous

glycine/D-serine: The inhibitory

effect of (Z)-MDL 105519 can

be overcome by high

concentrations of glycine or D-

serine. Variability in the

concentration of these

endogenous ligands in cell

culture media or tissue

preparations can lead to

inconsistent results.

- For in vitro assays, consider

using glycine-free media or

dialyzed serum. - Be aware

that D-serine is the dominant

endogenous co-agonist in

many brain regions. - When

interpreting in vivo data,

consider the physiological

concentrations of D-serine in

the target tissue.

Variations in NMDA receptor

subunit composition: Different

NMDA receptor subunit

combinations can exhibit

different affinities for glycine

site ligands. The cellular

system being used (e.g., cell

lines vs. primary neurons) will

have a specific subunit

expression profile.

- Characterize the NMDA

receptor subunit expression in

your experimental model. -

Use a consistent cell passage

number, as subunit expression

may change over time in

culture.

pH of the experimental buffer:

The binding of ligands to the

NMDA receptor can be pH-

sensitive.

- Maintain a stable and

consistent pH in all

experimental buffers.

High background or non-

specific effects

High concentration of (Z)-MDL

105519: At very high

concentrations, the compound

may exhibit off-target effects.

- Perform a thorough dose-

response curve to determine

the optimal concentration

range. - Include appropriate

controls to assess non-specific

binding or effects.

Presence of polyamines:

Polyamines like spermine and

spermidine can modulate

- If variability is high, consider

the potential influence of
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NMDA receptor function and

may affect the binding of (Z)-

MDL 105519.

polyamines in your

experimental system.

Poor reproducibility in in vivo

studies

Route of administration and

bioavailability: The method of

administration (e.g.,

intravenous, intraperitoneal)

can significantly impact the

concentration of the compound

that reaches the target tissue.

- Use a consistent and well-

validated route of

administration. - Consider

pharmacokinetic studies to

determine the optimal dosing

regimen for your specific

animal model.

Animal-to-animal variability:

Factors such as age, weight,

and genetic background of the

animals can contribute to

variability in response.

- Use age- and weight-

matched animals from a

reputable supplier. - Ensure

adequate sample sizes to

account for biological

variability.

Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity of (Z)-MDL 105519 to the NMDA receptor

glycine site using [3H]MDL 105519.

Materials:

Rat brain membranes (or other tissue/cell preparations expressing NMDA receptors)

[3H]MDL 105519

Unlabeled (Z)-MDL 105519

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation fluid and counter
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Procedure:

Prepare rat brain membranes and determine the protein concentration.

In a reaction tube, add a fixed concentration of [3H]MDL 105519 (e.g., 1-5 nM).

For competition binding, add varying concentrations of unlabeled (Z)-MDL 105519.

To determine non-specific binding, add a high concentration of an appropriate glycine site

ligand (e.g., 1 mM glycine).

Add the brain membrane preparation to initiate the binding reaction.

Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

Analyze the data to calculate Ki or IC50 values.

In Vivo Assessment of NMDA Receptor Antagonism
This protocol describes a method to assess the in vivo efficacy of (Z)-MDL 105519 by

measuring its effect on harmaline-induced increases in cerebellar cGMP.

Materials:

Male CD-1 mice

(Z)-MDL 105519

Harmaline

Saline (vehicle)
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Radioimmunoassay (RIA) kit for cGMP

Procedure:

Administer various doses of (Z)-MDL 105519 (e.g., 8, 16, 32, 64, 128 mg/kg) or vehicle

intraperitoneally (i.p.) to the mice.

After 30 minutes, administer harmaline (50 mg/kg, i.p.) to induce cGMP elevation.

60 minutes after the initial injection, euthanize the mice.

Rapidly dissect the cerebellum and process for cGMP measurement using a

radioimmunoassay.

Compare the cGMP levels in the (Z)-MDL 105519-treated groups to the vehicle-treated

group to determine the antagonist effect.

Data Presentation
Parameter Value

Experimental

System
Reference

Ki for [3H]glycine

binding
10.9 nM Rat brain membranes

Kd for [3H]MDL

105519 binding
3.77 nM Rat brain membranes

Kd for [3H]MDL

105519 binding
1.8 nM

Homomeric NMDA-

NR1a receptors

In vivo effective dose

(anticonvulsant)
Varies by model Mice and rats

In vivo dose for cGMP

inhibition
8 - 128 mg/kg (i.p.) Mice

Visualizations
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Caption: Mechanism of (Z)-MDL 105519 action at the NMDA receptor.
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Caption: General experimental workflow for using (Z)-MDL 105519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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